molecular formula C16H14N2O3S B5658171 6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide

6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide

Cat. No.: B5658171
M. Wt: 314.4 g/mol
InChI Key: KAVNMXGGRHLOMM-UHFFFAOYSA-N
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Description

6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group attached to a pyridine ring. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide typically involves a multi-step process. One common method includes the sulfonation of 6-methoxy-2-naphthol followed by the coupling with 4-aminopyridine. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide.

    Reduction: Formation of 6-methoxy-N-(pyridin-4-yl)naphthalene-2-amine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2-naphthaleneboronic acid
  • 6-methoxy-2-naphthaldehyde
  • 6-methoxy-N-(pyridin-4-yl)-2-naphthamide

Uniqueness

6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide is unique due to its combination of a methoxy group, a sulfonamide group, and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-methoxy-N-pyridin-4-ylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-15-4-2-13-11-16(5-3-12(13)10-15)22(19,20)18-14-6-8-17-9-7-14/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVNMXGGRHLOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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